

Technical Guide: Physicochemical Properties of 6-Nitro-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B022647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a nitroaromatic derivative of the 3,4-dihydroquinolin-2(1H)-one core structure. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the physicochemical properties and pharmacological effects of the parent molecule.^{[1][2]} Understanding the fundamental properties of this compound, such as its melting point, is a critical first step in its characterization for further research and development. This guide provides a concise overview of the melting point of **6-nitro-3,4-dihydroquinolin-2(1H)-one**, a detailed experimental protocol for its determination, and a logical workflow for its synthesis and characterization.

Physicochemical Data

The melting point is a crucial physical constant for the identification and purity assessment of a solid crystalline compound.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
6-Nitro-3,4-dihydroquinolin-2(1H)-one	22246-16-8	C ₉ H ₈ N ₂ O ₃	192.17	210.5 - 211

Data sourced from Biosyncne.[\[3\]](#)

Experimental Protocol: Melting Point Determination

The following is a standard methodology for the determination of the melting point of a solid organic compound like **6-nitro-3,4-dihydroquinolin-2(1H)-one** using the capillary method.

Objective: To determine the melting point range of a solid sample of **6-nitro-3,4-dihydroquinolin-2(1H)-one**.

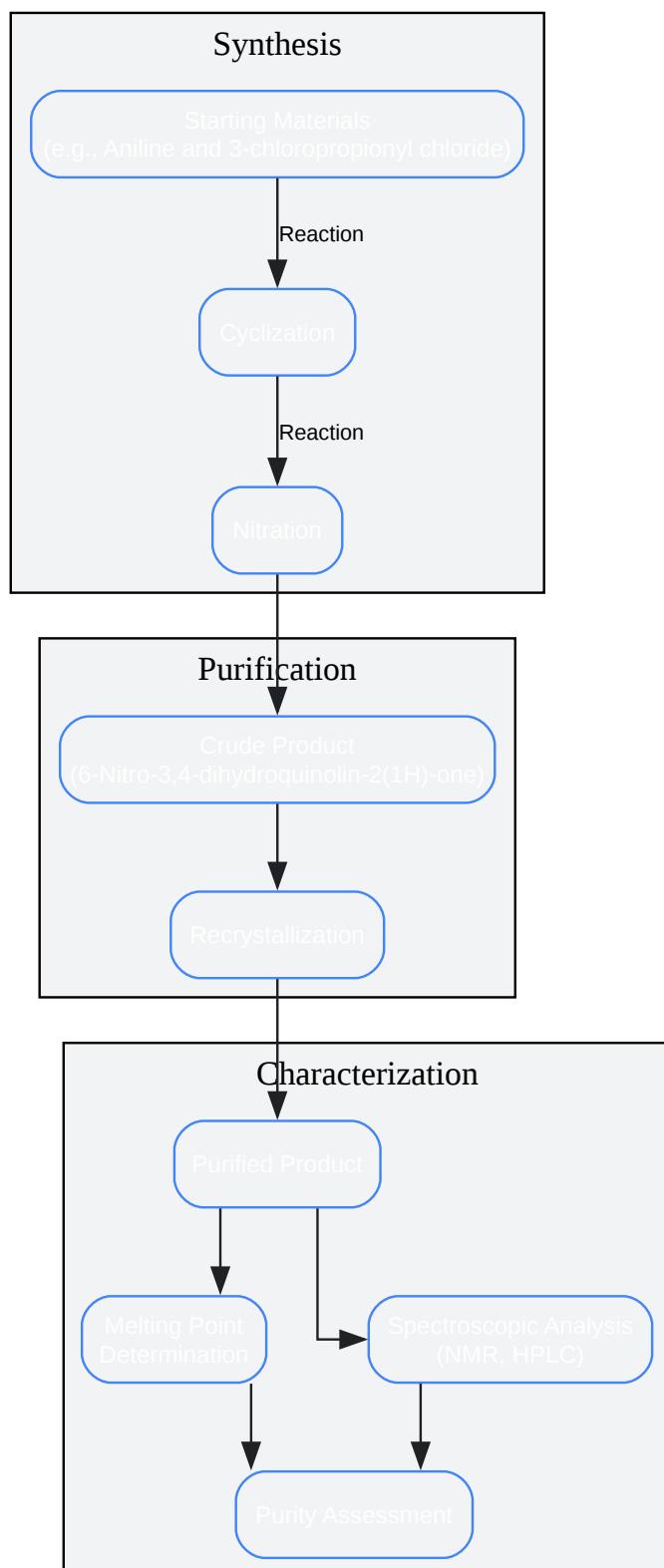
Apparatus and Materials:

- Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of **6-nitro-3,4-dihydroquinolin-2(1H)-one**, finely powdered and dry
- Spatula
- Mortar and pestle (if the sample is not already a fine powder)
- Thermometer (calibrated)

Procedure:

- Sample Preparation:

- Ensure the sample of **6-nitro-3,4-dihydroquinolin-2(1H)-one** is completely dry. If necessary, dry the sample under vacuum.
- If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
- Loading the Capillary Tube:
 - Take a capillary tube and tap the open end into the powdered sample to collect a small amount of the compound.
 - Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
 - The packed sample should be approximately 2-3 mm high.
- Melting Point Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.
 - Set the heating rate to a rapid setting initially to approach the expected melting point (around 190-200°C).
 - Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
- Data Recording:
 - Record the melting point as a range from the temperature of initial melting to the temperature of complete melting (e.g., 210.5 - 211°C).


- Perform at least two more measurements to ensure the reproducibility of the result.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
- Handle the hot apparatus with care to avoid burns.
- Dispose of the used capillary tubes in the designated glass waste container.

Synthesis and Characterization Workflow

The synthesis of **6-nitro-3,4-dihydroquinolin-2(1H)-one** can be achieved through a multi-step process, followed by characterization to confirm its identity and purity. A general workflow is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [encyclopedia.pub](#) [encyclopedia.pub]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC
[pmc.ncbi.nlm.nih.gov]
- 3. [biosynce.com](#) [biosynce.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 6-Nitro-3,4-dihydroquinolin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022647#melting-point-of-6-nitro-3-4-dihydroquinolin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com